1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)
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Overview
Description
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes a central 2,4,6-trimethylbenzene core connected to three ethyne-2,1-diyl groups, each of which is further connected to a 4-nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) typically involves a multi-step process. The initial step often includes the preparation of the 2,4,6-trimethylbenzene core, followed by the introduction of ethyne-2,1-diyl groups through a series of coupling reactions. The final step involves the attachment of 4-nitrobenzene groups to the ethyne-2,1-diyl linkers. Common reagents used in these reactions include palladium catalysts, copper iodide, and various organic solvents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its unique electronic properties.
Biological Research: Investigated for its potential interactions with biological molecules, although specific applications in medicine are still under exploration.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport, making it suitable for applications in organic electronics. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. Molecular targets and pathways involved are typically related to its ability to donate or accept electrons, which is crucial in its role as a semiconductor or sensor material.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-pyrazole)
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-benzo[d]imidazole)
- 2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene
Uniqueness
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) is unique due to its combination of a trimethylbenzene core with ethyne linkers and nitrobenzene groups. This structure imparts distinct electronic properties, making it particularly valuable in the field of organic electronics and materials science. The presence of nitro groups also allows for versatile chemical modifications, enhancing its applicability in various research domains.
Properties
CAS No. |
827032-39-3 |
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Molecular Formula |
C33H21N3O6 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
1,3,5-trimethyl-2,4,6-tris[2-(4-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C33H21N3O6/c1-22-31(19-10-25-4-13-28(14-5-25)34(37)38)23(2)33(21-12-27-8-17-30(18-9-27)36(41)42)24(3)32(22)20-11-26-6-15-29(16-7-26)35(39)40/h4-9,13-18H,1-3H3 |
InChI Key |
SWTJCTQZHKOOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#CC2=CC=C(C=C2)[N+](=O)[O-])C)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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